(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
(Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound that features a benzo[d]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate typically involves multiple steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the 4-chlorophenoxyacetyl group: This step involves the reaction of the benzo[d]thiazole intermediate with 4-chlorophenoxyacetyl chloride under basic conditions.
Formation of the imino group: The resulting product is then reacted with an appropriate amine to form the imino group.
Esterification: Finally, the compound is esterified with methanol to yield the desired product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzo[d]thiazole ring.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The 4-chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: May act as an inhibitor for certain enzymes due to its structural similarity to known inhibitors.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry
Material Science: Could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-methyl 2-(2-((2-(4-chlorophenoxy)acetyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting their activity. The pathways involved may include inhibition of enzyme activity or blocking receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: Similar in structure but lacks the benzo[d]thiazole core.
4-Chlorophenoxyacetyl chloride: A precursor in the synthesis of the compound.
Uniqueness
Structural Complexity: The presence of the benzo[d]thiazole core and the imino group makes it more complex and potentially more versatile in its applications.
Reactivity: The compound’s multiple functional groups allow it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
methyl 2-[2-[2-(4-chlorophenoxy)acetyl]imino-6-methyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O4S/c1-12-3-8-15-16(9-12)27-19(22(15)10-18(24)25-2)21-17(23)11-26-14-6-4-13(20)5-7-14/h3-9H,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKZQTDQTXZLDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)COC3=CC=C(C=C3)Cl)S2)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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